(3-Chloropyridin-4-YL)methanamine
Overview
Description
“(3-Chloropyridin-4-YL)methanamine” is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.59 . This compound is used in various research and development applications .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material . Another method uses a novel variant of anthranilic acid to get Chlorantraniliprole . The synthesis process yields good results without using any expensive reagent or base or harsh reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H7ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a storage temperature of 2-8°C . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been studied for their potential in cellular imaging and photocytotoxicity under red light exposure. These complexes have shown remarkable photocytotoxicity in red light to various cell lines, indicating their potential use in targeted cancer therapies. The complexes were absorbed into the nucleus of HeLa and HaCaT cells within 4 hours, favorably interacting with calf thymus DNA and photocleaving pUC19 DNA to form hydroxyl radicals under red light illumination (Basu et al., 2014).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and evaluated for their anticonvulsant activity. A number of these compounds exhibited significant seizures protection in various models, suggesting their potential as anticonvulsant agents. The study provides insights into the chemical structures and efficacy of these Schiff bases, contributing to the development of new therapeutic options for epilepsy management (Pandey & Srivastava, 2011).
Chemical Synthesis and Catalysis
Research into the synthesis and characterization of heterocyclic Schiff bases, including those derived from 3-aminomethyl pyridine, highlights the compound's role in the creation of potential anticonvulsant agents. These studies underscore the versatility of (3-Chloropyridin-4-yl)methanamine in synthesizing novel compounds with significant biological activity, further emphasizing its importance in medicinal chemistry and drug development (Pandey & Srivastava, 2011).
Safety and Hazards
Properties
IUPAC Name |
(3-chloropyridin-4-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEMFCVTGBYCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680990 | |
Record name | 1-(3-Chloropyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-65-3 | |
Record name | 1-(3-Chloropyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropyridin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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